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3-Deazaaristeromycin - 58316-88-4

3-Deazaaristeromycin

Catalog Number: EVT-431946
CAS Number: 58316-88-4
Molecular Formula: C12H16N4O3
Molecular Weight: 264.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Deazaaristeromycin is a synthetic compound derived from aristeromycin, which is an analog of adenosine. This compound is notable for its potential antiviral properties, particularly against RNA viruses. The modification involves the removal of the nitrogen atom at the 3-position of the purine ring, which alters its biological activity and enhances its therapeutic potential.

Source

3-Deazaaristeromycin is synthesized from D-ribose through various chemical reactions. It has been studied for its efficacy in inhibiting viral replication and has shown promise in research focused on emerging viral pathogens, particularly in the context of severe diseases like Ebola virus infection .

Classification

3-Deazaaristeromycin belongs to a class of compounds known as carbocyclic nucleosides. These compounds are characterized by their structural similarity to natural nucleosides but differ in their ring structures, which can influence their biological activity and pharmacokinetics.

Synthesis Analysis

Methods

The synthesis of 3-deazaaristeromycin typically involves several key steps:

  1. Starting Material: D-ribose serves as the primary starting material.
  2. Formation of Key Intermediates: Various intermediates are generated through reactions such as Mitsunobu reactions and Michael additions, which facilitate the introduction of functional groups necessary for the final structure.
  3. Final Assembly: The final compound is assembled through coupling reactions that link the ribose moiety with the modified purine base.

Technical Details

Recent studies have highlighted efficient synthetic routes that utilize cyclopentenol and cyclopentanone as starting points, leading to the formation of 3-deazaaristeromycin in a series of steps that typically involve functional group transformations and stereochemical considerations .

Molecular Structure Analysis

Structure

The molecular structure of 3-deazaaristeromycin can be described as a carbocyclic nucleoside with a purine base lacking a nitrogen atom at the 3-position. This structural modification is crucial for its antiviral activity.

Data

  • Molecular Formula: C₁₁H₁₄N₂O₃
  • Molecular Weight: Approximately 234.25 g/mol
  • Structural Representation: The compound features a ribose sugar linked to a modified purine base, which can be represented in structural formulae within chemical databases.
Chemical Reactions Analysis

Reactions

3-Deazaaristeromycin undergoes several important chemical reactions:

  1. Hydrolysis: It can be hydrolyzed to yield various products, including 3-deazaadenosine, which retains some biological activity.
  2. Inhibition Mechanism: The compound acts as an inhibitor of S-adenosylhomocysteine hydrolase, a critical enzyme involved in methylation processes within cells .

Technical Details

The inhibition mechanism involves competitive binding to the active site of S-adenosylhomocysteine hydrolase, thereby preventing substrate conversion and disrupting normal cellular functions related to methylation and viral replication .

Mechanism of Action

Process

The mechanism of action for 3-deazaaristeromycin primarily revolves around its role as an inhibitor of S-adenosylhomocysteine hydrolase. By inhibiting this enzyme, it effectively disrupts the methylation processes that are vital for viral replication.

Data

Research indicates that 3-deazaaristeromycin exhibits significant antiviral activity by interfering with the capping and methylation of viral mRNA, processes essential for the stability and translation of viral genetic material .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade upon prolonged exposure to light or heat.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant Data or Analyses

Studies have demonstrated that 3-deazaaristeromycin retains significant stability in biological systems while exhibiting potent antiviral effects at low concentrations .

Applications

Scientific Uses

3-Deazaaristeromycin has been explored for various scientific applications:

  1. Antiviral Research: It shows promise as a therapeutic agent against RNA viruses, including those responsible for severe diseases like Ebola.
  2. Biochemical Studies: Used as a tool to study methylation processes in cellular biology due to its inhibitory effects on S-adenosylhomocysteine hydrolase.
  3. Drug Development: The compound serves as a lead structure for developing new antiviral medications with improved efficacy and reduced toxicity compared to existing therapies .
Chemical Structure and Synthetic Approaches

Carbocyclic Nucleoside Framework: Structural Analysis

3-Deazaaristeromycin is a carbocyclic nucleoside characterized by replacement of the furanose oxygen in conventional nucleosides with a methylene group (–CH2–) and substitution of the purine ring's N-3 nitrogen with carbon. Its core structure consists of a cyclopentane ring linked to a 4-aminoimidazo[4,5-c]pyridine base (the 3-deazaadenine moiety) via a C–N glycosidic bond. The cyclopentane adopts a pseudosugar conformation with specific stereochemistry: (1R,2S,3R,5R)-3-[4-aminoimidazo[4,5-c]pyridin-1-yl]-5-(hydroxymethyl)cyclopentane-1,2-diol [1] [7]. This configuration positions three hydroxyl groups (–OH) and a hydroxymethyl group (–CH2OH) on the carbocyclic ring, enabling hydrogen-bonding interactions critical for biological activity.

The structural distinction from natural aristeromycin lies in the modified heterocyclic base: 3-deazaadenine lacks the nitrogen atom at position 3 of the purine ring. This change reduces susceptibility to adenosine deaminase-mediated inactivation and alters electronic properties, enhancing metabolic stability while retaining affinity for target enzymes like S-adenosylhomocysteine (SAH) hydrolase [5] [8]. The hydroxymethyl group at C-5′ (cyclopentane C-1 position) is a key site for chemical derivatization to modulate pharmacokinetic properties.

Table 1: Structural Attributes of 3-Deazaaristeromycin

AttributeValue/Descriptor
Molecular FormulaC12H16N4O3
Molecular Weight264.28 g/mol
Stereochemistry(1R,2S,3R,5R)
Glycosidic BondC–N (β-configuration)
Key Functional GroupsCyclopentane-1,2-diol; 5-hydroxymethyl; 4-aminoimidazo[4,5-c]pyridine
Canonical SMILESC1C@@HCO

Synthesis of 3-Deazaaristeromycin and Key Intermediates

The synthesis of 3-deazaaristeromycin relies on stereoselective construction of the carbocyclic core and regioselective base coupling. A common approach uses D-ribose as the chiral starting material (Scheme 1) [2] [6]:

  • Cyclopentene Formation: D-Ribose undergoes sequential protection, Wittig olefination, and Grubbs metathesis to yield a bicyclic cyclopentylidene-protected cyclopentenone intermediate. This step establishes the carbocyclic ring’s carbon skeleton.
  • Stereocontrolled Functionalization: The enone is subjected to 1,4-addition with vinylmagnesium bromide/CuBr, followed by keto reduction (NaBH4) to install the C-5′ hydroxymethylene precursor with correct stereochemistry.
  • Hydroxyl Protection/Deprotection: Strategic use of p-methoxybenzyl (PMB) and tert-butyldiphenylsilyl (TBDPS) groups enables selective manipulation of the C-2′ and C-3′ hydroxyls. A Mitsunobu reaction achieves stereochemical inversion where required [2].
  • Base Coupling: Mitsunobu condensation between the functionalized cyclopentanol and Boc-protected 3-deazaadenine (imidazo[4,5-c]pyridine) forms the C–N glycosidic bond. Acidic deprotection (HCl/MeOH) yields 3-deazaaristeromycin [2] [10].

Challenges include managing the solubility of 3-deazaadenine intermediates and achieving regioselective N-9 alkylation during base coupling. Early routes suffered from low yields (<30%) due to multi-step protection/deprotection sequences [4], though optimized protocols using PMB protection improve efficiency [4].

Fluorinated Derivatives: 3ʹ-Fluoro and 2ʹ-Fluoro Modifications

Fluorination at C-2′ or C-3′ of the carbocyclic ring enhances metabolic stability and lipophilicity. Two diastereomers of 2ʹ-fluoro-3-deazaaristeromycin (α/β-configurations) and 3ʹ-fluoro-3ʹ-deoxy-3-deazaaristeromycin have been synthesized [2] [9]:

  • Synthesis: Fluorine is introduced via DAST (diethylaminosulfur trifluoride) treatment of selectively protected cyclopentanol precursors. For 2ʹ-fluoro derivatives, a Mitsunobu inversion precedes DAST fluorination to ensure α-stereochemistry [2]. The 3ʹ-fluoro analogues use direct DAST displacement of a C-3′ hydroxyl activated as a triflate or mesylate.
  • Key Intermediates: Cyclopentenones protected with cyclopentylidene (less volatile than isopropylidene) undergo 1,4-addition, reduction, and selective silylation to generate fluorination-ready substrates [2].
  • Yields and Characteristics: Fluorination typically proceeds in 60–75% yield. The 2ʹ-fluoro derivatives exhibit increased logP values (enhanced membrane permeability) and resist phosphorylation at C-5′, potentially reducing cellular toxicity [6] [9]. Antiviral screening shows activity against orthomyxo- and bunyaviruses [9].

Table 2: Synthetic and Biological Features of Key Fluorinated Derivatives

DerivativeSynthetic MethodYieldKey Biological Property
2′-Fluoro-3-deazaaristeromycin (α)Mitsunobu inversion + DAST fluorination68%Broad-spectrum antiviral activity
2′-Fluoro-3-deazaaristeromycin (β)Direct DAST on β-configured precursor72%Improved metabolic stability
3′-Fluoro-3′-deoxy-3-deazaaristeromycinDAST displacement of triflate75%Activity against RNA viruses

5ʹ-Deoxy and 4ʹ-Alkylated Analogues: Design Strategies

Modifications at C-5′ (hydroxymethyl) and C-4′ address limitations of the parent compound:

  • 5′-Deoxy Derivatives: Replacement of C-5′ –CH2OH with –H or –CH3 prevents phosphorylation—a process linked to the cytotoxicity of aristeromycin. This abolishes potential incorporation into nucleic acids while retaining SAH hydrolase inhibition [6] [8].
  • 4′-Alkylated Analogues: Introducing alkyl groups (e.g., methyl) at C-4′ stabilizes the pseudosugar ring and enhances lipophilicity. 4′-Methyl-3-deazaaristeromycin was designed as a potential anti-HIV agent [6].
  • Synthesis: An efficient route employs sequential nucleophilic substitutions on a nitropyridine-derived intermediate (e.g., 4-chloro-2-(4-methoxybenzylamino)-5-nitropyridine), followed by nitro reduction and cyclization to form the 3-deazaadenine core. Palladium-catalyzed cross-coupling installs C-4′ alkyl groups prior to carbocycle formation [4] [6].
  • Challenges: Controlling stereochemistry at C-4′ requires chiral auxiliaries or enantioselective catalysis. Yields for 4′-alkylated intermediates remain moderate (30–45%) [4].

These modifications exemplify structure-based design to optimize target binding (SAH hydrolase) while mitigating off-target effects through strategic elimination of metabolic "handles" like the C-5′ hydroxyl.

Properties

CAS Number

58316-88-4

Product Name

3-Deazaaristeromycin

IUPAC Name

(1R,2S,3R,5R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C12H16N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-2,5-6,8,10-11,17-19H,3-4H2,(H2,13,14)/t6-,8-,10-,11+/m1/s1

InChI Key

XNJHAZWZQGXOSC-IALJFVCMSA-N

SMILES

C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO

Synonyms

3-deaza-aristeromycin
3-deazaaristeromycin

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O)CO

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